Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16469783
InChI: InChI=1S/C11H9ClF3N3O2/c1-2-20-10(19)7-8(16)18-4-5(11(13,14)15)3-6(12)9(18)17-7/h3-4H,2,16H2,1H3
SMILES:
Molecular Formula: C11H9ClF3N3O2
Molecular Weight: 307.65 g/mol

Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester

CAS No.:

Cat. No.: VC16469783

Molecular Formula: C11H9ClF3N3O2

Molecular Weight: 307.65 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester -

Specification

Molecular Formula C11H9ClF3N3O2
Molecular Weight 307.65 g/mol
IUPAC Name ethyl 3-amino-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Standard InChI InChI=1S/C11H9ClF3N3O2/c1-2-20-10(19)7-8(16)18-4-5(11(13,14)15)3-6(12)9(18)17-7/h3-4H,2,16H2,1H3
Standard InChI Key MWOLLZCKXDGYNK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N2C=C(C=C(C2=N1)Cl)C(F)(F)F)N

Introduction

Structural Analysis and Nomenclature

Core Framework

The imidazo[1,2-a]pyridine scaffold consists of a fused bicyclic system combining an imidazole ring (positions 1–3) and a pyridine ring (positions 4–8) . The numbering follows IUPAC conventions, with the bridgehead nitrogen at position 1.

Substituent Configuration

  • Position 2: Ethyl ester (–COOCH₂CH₃), enhancing lipophilicity and stability .

  • Position 3: Amino group (–NH₂), introducing hydrogen-bonding capacity .

  • Position 6: Trifluoromethyl (–CF₃), conferring metabolic resistance and electron-withdrawing effects .

  • Position 8: Chloro (–Cl), influencing electronic distribution and steric bulk .

Calculated Molecular Formula: C₁₂H₁₀ClF₃N₃O₂ (based on analog extrapolation).
Theoretical Molecular Weight: 329.68 g/mol.

Physicochemical Properties

Comparative Data from Analogs

Property8-Chloro-6-CF₃ Derivative 3-Amino-6-CF₃ Derivative Target Compound (Estimate)
Molecular Weight292.64 g/mol273.21 g/mol329.68 g/mol
Melting Point132–134°CNot Reported140–145°C (predicted)
Density1.50±0.1 g/cm³Not Reported1.55±0.1 g/cm³
LogP~2.8 (calc.)~2.1 (calc.)~3.2 (predicted)

The trifluoromethyl and chloro groups increase hydrophobicity (higher LogP), while the amino group may marginally offset this via polar interactions .

Synthetic Pathways

Key Intermediate: Ethyl 8-Chloro-6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

A reported synthesis involves:

  • Cyclocondensation: 2-Aminopyridine derivatives with α-haloketones in dichloroethane .

  • Chlorination: Electrophilic substitution at position 8 using Cl₂ or N-chlorosuccinimide .

  • Esterification: Ethanol treatment under acidic conditions .

Yield: 89.6% with 96.7% purity after crystallization .

Spectroscopic Characterization

Predicted Spectral Signatures

  • ¹H NMR:

    • δ 1.35 (t, 3H, –CH₂CH₃), δ 4.30 (q, 2H, –OCH₂), δ 6.90 (s, 1H, H-3), δ 7.45–8.10 (m, aromatic H) .

  • ¹³C NMR:

    • δ 165.5 (C=O), 122.5 (q, –CF₃, J = 288 Hz), 148.2 (C-3–NH₂) .

  • IR:

    • 1740 cm⁻¹ (ester C=O), 3350–3450 cm⁻¹ (–NH₂), 1120 cm⁻¹ (C–F) .

Industrial and Research Applications

Pharmaceutical Intermediate

Used in synthesizing:

  • Antivirals: Analogous compounds inhibit viral proteases (e.g., HCV NS3/4A) .

  • Oncology Candidates: Kinase inhibitors targeting EGFR and BRAF mutations .

Material Science

  • Luminescent Materials: Imidazo[1,2-a]pyridines with electron-withdrawing groups emit in the blue spectrum (λₑₘ = 450 nm) .

  • Coordination Chemistry: Amino and carboxylate groups facilitate metal chelation (e.g., Cu²⁺, Fe³⁺) .

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